Trismethoxyresveratrol

Description

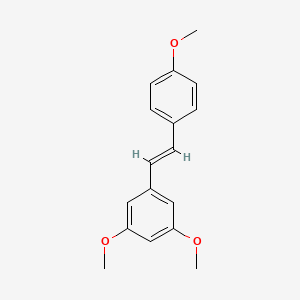

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHNBPHYVRHYCC-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701034889 | |

| Record name | 1,3-Dimethoxy-5-[(E)-2-(4-methoxyphenyl)vinyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701034889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22255-22-7 | |

| Record name | Resveratrol trimethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22255-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethoxy-5-[(E)-2-(4-methoxyphenyl)vinyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701034889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22255-22-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of Trismethoxyresveratrol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trismethoxyresveratrol (3,4',5-trimethoxy-trans-stilbene), a methylated analog of the well-studied polyphenol resveratrol, has emerged as a promising candidate in oncological research. Its enhanced bioavailability and metabolic stability compared to its parent compound have spurred intensive investigation into its precise mechanisms of action. This technical guide provides an in-depth exploration of the discovery of this compound's mode of action, focusing on the key signaling pathways it modulates to exert its anti-cancer effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering a detailed overview of the experimental evidence, quantitative data, and methodologies employed to elucidate the intricate molecular interactions of this potent agent.

Data Presentation: Quantitative Analysis of this compound's Biological Activity

The following tables summarize the key quantitative data from various studies, providing a comparative overview of this compound's efficacy across different cancer cell lines and its impact on specific molecular targets.

Table 1: Inhibitory Concentration (IC50) of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HT-29 | Colon Cancer | 81.31 | [1] |

| PC-3 | Prostate Cancer | 42.71 | [1] |

| COLO 205 | Colon Cancer | 6.25 | [1] |

| A-2780 | Ovarian Cancer | 0.71 (for a related analog) | [2] |

| SKOV-3 | Ovarian Cancer | 11.51 (for a related analog) | [2] |

Table 2: Effect of this compound on Signaling Pathway Components and Inflammatory Mediators

| Cell Line/Model | Treatment | Target | Effect | Citation |

| A549 (Human Lung Adenocarcinoma) | 5 µM MR-3 | Phosphorylation of JNK and p38 | Inactivation | |

| A549 (Human Lung Adenocarcinoma) | 5 µM MR-3 | Nuclear levels of p65, c-Jun, c-Fos | Time-dependent inhibition | |

| RAW 264.7 (Murine Macrophages) | 10 and 50 µM | LPS-induced NO, IL-6, TNF-α secretion | Dose-dependent suppression | |

| RAW 264.7 (Murine Macrophages) | 10 and 50 µM | LPS-induced phosphorylation of p38, JNK, ERK | Partial suppression | |

| RAW 264.7 (Murine Macrophages) | 10 and 50 µM | LPS-induced NF-κB/p65 nuclear translocation | Inhibition |

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by targeting multiple critical signaling pathways involved in cell proliferation, survival, and metastasis. The following diagrams, generated using the DOT language, illustrate the key pathways and the points of intervention by this compound.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been shown to inhibit the activation of key components of this pathway.

Caption: this compound inhibits the MAPK signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway plays a central role in inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. This compound has been demonstrated to suppress this pathway.

References

Biological Activity Screening of Trismethoxyresveratrol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4',5-Trimethoxy-trans-stilbene (Trismethoxyresveratrol or TMS) is a methylated analog of the well-studied phytoalexin, resveratrol. The methylation of hydroxyl groups in the resveratrol structure enhances its metabolic stability and bioavailability, leading to a more potent and sustained biological activity.[1] This technical guide provides a comprehensive overview of the biological activities of TMS, focusing on its anticancer and anti-inflammatory properties. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and drug development efforts.

Anticancer Activity

TMS has demonstrated significant potential as an anticancer agent, exhibiting superior potency compared to resveratrol in various cancer cell lines.[1] Its mechanisms of action include the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.

Inhibition of Cancer Cell Proliferation

TMS effectively inhibits the growth of a wide range of cancer cells. The half-maximal inhibitory concentration (IC50) values for TMS in several human cancer cell lines are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| MCF-7 | Breast Cancer | 59.5 | [2] |

| DU145 | Prostate Cancer | N/A | [3] |

| A-2780 | Ovarian Cancer | 0.71 (for a related analogue) | [4] |

| SKOV-3 | Ovarian Cancer | 11.51 (for a related analogue) |

Note: Data for direct TMS IC50 values are limited in the provided search results. The table includes values for closely related methoxylated stilbenes where direct TMS data was unavailable to provide a broader context of their potency.

Induction of Apoptosis

A key mechanism of the anticancer activity of TMS is the induction of programmed cell death, or apoptosis. Studies have shown that TMS can induce apoptosis in a dose- and time-dependent manner. For instance, treatment of K562 cells with resveratrol, a parent compound of TMS, at concentrations of 20 µM and 40 µM for 24 hours resulted in 24.7% and 49.6% of apoptotic cells, respectively, as measured by flow cytometry. Similarly, in 4T1 breast cancer cells, treatment with the IC50 concentration of resveratrol for 48 hours led to approximately 30-50% apoptotic cells, as determined by different staining methods. While specific quantitative data for TMS-induced apoptosis is emerging, the activity is expected to be more potent than resveratrol.

| Cell Line | Treatment | Apoptotic Cells (%) | Citation |

| K562 | 20 µM Resveratrol (24h) | 24.7 | |

| K562 | 40 µM Resveratrol (24h) | 49.6 | |

| 4T1 | IC50 Resveratrol (48h) | ~30-50 | |

| MCF-7 | 50 µg/ml trans-resveratrol (24h) | ~48 (dead cells) | |

| MCF-7 | 50 µg/ml trans-resveratrol (48h) | ~72 (dead cells) |

Note: The table presents data for resveratrol as a proxy to illustrate the pro-apoptotic potential of stilbene compounds. Further studies are needed to quantify the precise apoptotic effects of TMS across various cancer cell lines.

Anti-inflammatory Activity

TMS exhibits potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Modulation of MAPK Signaling Pathway

The MAPK signaling pathway plays a crucial role in regulating inflammation. TMS has been shown to inhibit the phosphorylation of key MAPK proteins, including p38, JNK, and ERK, in response to inflammatory stimuli like lipopolysaccharide (LPS).

| Target Protein | Treatment | Effect | Citation |

| p-p38 | 3,4',5-TMS (50 µM) + LPS | Significant decrease in phosphorylation | |

| p-JNK | 3,4',5-TMS (50 µM) + LPS | Significant decrease in phosphorylation | |

| p-ERK | 3,4',5-TMS (50 µM) + LPS | Significant decrease in phosphorylation |

Inhibition of NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression. TMS effectively suppresses this pathway by inhibiting the phosphorylation of IKKα/β and IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.

| Target Protein | Treatment | Effect | Citation |

| p-IKKα/β | 3,4',5-TMS (50 µM) + LPS | Significant decrease in phosphorylation | |

| p-IκBα | 3,4',5-TMS (50 µM) + LPS | Significant decrease in phosphorylation | |

| Nuclear p65 | 3,4',5-TMS (50 µM) + LPS | Prevention of nuclear translocation |

Modulation of AMPK/SIRT1 Pathway

The AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathway is a key regulator of cellular energy metabolism and has been implicated in the beneficial effects of resveratrol and its analogs. Resveratrol activates SIRT1, which can then deacetylate and activate LKB1, an upstream kinase of AMPK. Activated LKB1 subsequently phosphorylates and activates AMPK. Another proposed mechanism involves resveratrol inhibiting phosphodiesterases (PDEs), leading to increased cAMP levels, which in turn activates AMPK via CaMKKβ. The activated AMPK then increases NAD+ levels, leading to the activation of SIRT1.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (TMS) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of TMS in culture medium.

-

Remove the medium from the wells and add 100 µL of the TMS dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for TMS).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)

This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

6-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (TMS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of TMS for the desired time period.

-

Harvest the cells by trypsinization and collect both adherent and floating cells.

-

Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of Signaling Pathways

This protocol is used to determine the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like MAPK and NF-κB.

Materials:

-

6-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (TMS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with TMS as required.

-

Wash the cells with cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathway and Experimental Workflow Diagrams

References

In Vitro Effects of 3,4',5-Trimethoxy-trans-stilbene on Novel Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of 3,4',5-trimethoxy-trans-stilbene (TMS), a methylated analog of resveratrol. TMS has garnered significant interest in the scientific community for its enhanced anticancer potency and superior bioavailability compared to its parent compound. This document summarizes key quantitative data, details experimental protocols, and visualizes the molecular pathways modulated by this promising agent.

Data Presentation: Cytotoxicity and Proliferation

TMS has demonstrated significant cytotoxic and anti-proliferative effects across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values and other effective concentrations from various studies are summarized below.

Table 1: IC50 Values of 3,4',5-Trimethoxy-trans-stilbene in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Assay |

| COLO 205 | Colon Cancer | 6.25 | Not Specified | Not Specified |

| PC-3 | Prostate Cancer | 42.71 | Not Specified | Not Specified |

| HT-29 | Colon Cancer | 81.31 | Not Specified | Not Specified |

| MCF-7 | Breast Cancer | 59.5 | Not Specified | XTT Assay[1] |

| MCF-10A | Normal Breast Epithelial | 45.7 | Not Specified | XTT Assay[1] |

Table 2: Effective Concentrations of 3,4',5-Trimethoxy-trans-stilbene in In Vitro Studies

| Cell Line | Cancer Type | Concentration (µM) | Observed Effect | Incubation Time |

| A549 | Human Lung Adenocarcinoma | 5 | Anti-adhesive, anti-migratory, and anti-invasive activities[2] | Time-dependent |

| A549 | Human Lung Adenocarcinoma | 1-100 | Inhibition of adhesion, migration, and invasion[3] | 24 h |

| 143B | Human Osteosarcoma | 2.5 - 5 | Sensitization to TRAIL-induced apoptosis[4] | Not Specified |

| MHCC-97H | Human Hepatocellular Carcinoma | 10 | Induction of PUMA-dependent apoptosis | Not Specified |

| HepG2 | Human Liver Cancer | 2.5 - 50 | Significant decrease in cell viability | 48 h |

| HepG2 | Human Liver Cancer | 0.5 - 1 | No observable toxic effects | 48 h |

| RAECs | Rat Aortic Endothelial Cells | 1 - 50 | Minor effect on cell viability | 48 h |

Signaling Pathways Modulated by 3,4',5-Trimethoxy-trans-stilbene

TMS exerts its biological effects by modulating several key signaling pathways involved in cell proliferation, invasion, apoptosis, and metabolic regulation.

Inhibition of MAPK Pathway in Lung Cancer

In human lung adenocarcinoma A549 cells, TMS inhibits invasion by suppressing the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, it inhibits the phosphorylation of JNK and p38 MAPK. This leads to a reduction in the nuclear levels of transcription factors NF-κB (p65) and AP-1 (c-Jun/c-Fos), ultimately downregulating the expression of Matrix Metalloproteinase-2 (MMP-2), a key enzyme in cancer cell invasion.

Induction of ROS-Mediated Apoptosis in Osteosarcoma

In human osteosarcoma (143B) cells, TMS sensitizes cells to TRAIL-induced apoptosis through a mechanism involving Reactive Oxygen Species (ROS). This process includes the induction of DNA damage and the activation of the p53 and PUMA (p53 upregulated modulator of apoptosis) pathway, leading to caspase activation and subsequent cell death.

Activation of AMPK/SIRT1/eNOS Pathway in Endothelial Cells

TMS has shown protective effects against endothelial dysfunction. In rat aortic endothelial cells (RAECs), TMS activates the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1)/endothelial nitric oxide synthase (eNOS) pathway. This activation helps restore endothelial function, which is often impaired in conditions like diabetes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the literature on TMS.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Plating: Seed cells (e.g., HepG2, RAECs) in a 96-well plate at a density of approximately 7 x 10³ cells per well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of TMS (e.g., 0.5 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24 or 48 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.45-0.5 mg/ml) to each well. Incubate the plate for 1 to 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the supernatant. Add a solubilization solution (e.g., 150 µL of DMSO) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Shake the plate for 5-15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

DNA Damage Detection (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

-

Cell Preparation: After treatment with TMS, harvest the cells and resuspend them in low-melting point agarose.

-

Slide Preparation: Layer the cell-agarose suspension onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a cold lysis solution for at least 1 hour at 4°C to remove cell membranes and cytoplasm, leaving behind the nucleoids.

-

Electrophoresis: Place the slides in an electrophoresis tank containing an alkaline buffer. Perform electrophoresis (e.g., for 20 minutes) to allow the damaged DNA (fragments) to migrate away from the nucleus, forming a "comet tail".

-

Neutralization and Staining: Neutralize the slides with a Tris-HCl buffer, fix with ethanol, and stain with a fluorescent DNA-binding dye (e.g., ethidium bromide).

-

Visualization and Analysis: Visualize the slides using a fluorescence microscope. The length and intensity of the comet tail relative to the head are proportional to the amount of DNA damage.

Protein Expression and Phosphorylation (Western Blotting)

Western blotting is used to detect specific proteins in a sample and to assess post-translational modifications like phosphorylation.

-

Protein Extraction: Following treatment with TMS, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA kit).

-

SDS-PAGE: Separate the protein lysates (e.g., 20 µg per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-p38, total p38, β-actin) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize the signal using an imaging system. The intensity of the bands corresponds to the level of protein expression or phosphorylation.

Conclusion

3,4',5-Trimethoxy-trans-stilbene demonstrates significant potential as a therapeutic agent, exhibiting potent in vitro activity against a range of cancer cell lines and showing protective effects in endothelial cells. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways that regulate cell invasion, apoptosis, and metabolism. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this promising resveratrol analog. Future studies should continue to explore its effects on a broader range of novel cell lines and further elucidate the intricate molecular mechanisms underlying its bioactivity.

References

- 1. Cis-trimethoxystilbene, exhibits higher genotoxic and antiproliferative effects than its isomer trans-trimethoxystilbene in MCF-7 and MCF-10A cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resveratrol analog-3,5,4'-trimethoxy-trans-stilbene inhibits invasion of human lung adenocarcinoma cells by suppressing the MAPK pathway and decreasing matrix metalloproteinase-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Resveratrol Derivative, Trans-3, 5, 4′-Trimethoxystilbene Sensitizes Osteosarcoma Cells to Apoptosis via ROS-Induced Caspases Activation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Core Chemical Differences Between Trans-Resveratrol and Trismethoxyresveratrol for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the fundamental chemical differences between trans-resveratrol and its methoxylated derivative, 3,4',5-trimethoxy-trans-stilbene (trismethoxyresveratrol). It is intended for an audience of researchers, scientists, and professionals in the field of drug development. This document outlines the structural distinctions and explores how these differences impact key physicochemical properties such as solubility, lipophilicity, and stability. Furthermore, it delves into the consequent variations in their biological activities, including anticancer and anti-inflammatory effects, supported by quantitative data and a review of the underlying signaling pathways. Detailed experimental protocols for the key analytical methods discussed are also provided to facilitate reproducible research in this area.

Introduction

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenol that has garnered significant scientific interest for its diverse pharmacological properties[1][2]. However, its therapeutic potential is often hampered by poor bioavailability and rapid metabolism[2][3][4]. To address these limitations, synthetic analogs have been developed, among which 3,4',5-trimethoxy-trans-stilbene (this compound) has emerged as a promising candidate. This guide elucidates the core chemical distinctions between these two stilbenoids and the resulting implications for their application in research and drug development.

Chemical Structure and Physicochemical Properties

The foundational difference between resveratrol and this compound lies in the substitution at the 3, 4', and 5 positions of the stilbene backbone. In resveratrol, these positions are occupied by hydroxyl (-OH) groups, whereas in this compound, they are replaced by methoxy (-OCH₃) groups. This seemingly subtle modification has a profound impact on the molecule's physicochemical properties.

Structural and Physicochemical Data

The following table summarizes the key physicochemical parameters of trans-resveratrol and this compound. The methoxylation of the hydroxyl groups leads to a significant increase in lipophilicity, as indicated by the higher calculated logP value for this compound. This enhanced lipophilicity is a critical factor influencing its biological behavior.

| Property | trans-Resveratrol | 3,4',5-trimethoxy-trans-stilbene | Reference(s) |

| Chemical Structure | 5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol | 1,3-dimethoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene | , |

| Molecular Formula | C₁₄H₁₂O₃ | C₁₇H₁₈O₃ | , |

| Molecular Weight | 228.24 g/mol | 270.32 g/mol | , |

| Calculated logP | 3.1 | 4.1 | |

| Water Solubility | 0.03 g/L | Poorly soluble | , |

| Ethanol Solubility | 50 g/L | 15 mg/mL | , |

| DMSO Solubility | 16 g/L | 54 mg/mL (199.76 mM) | , |

Stability

The stability of stilbenoids is a crucial consideration for their formulation and therapeutic application. Resveratrol's stability is known to be highly dependent on pH and temperature. It is relatively stable in acidic conditions but degrades rapidly in alkaline environments and when exposed to light and elevated temperatures. The methylation of the hydroxyl groups in this compound is anticipated to enhance its metabolic stability by protecting these reactive sites from enzymatic degradation, a common metabolic pathway for resveratrol.

| Condition | trans-Resveratrol Stability | Reference(s) |

| Acidic pH (pH < 6.8) | Stable | |

| Alkaline pH (pH > 6.8) | Exponential degradation | |

| Temperature | Degradation increases with temperature | |

| Light | Sensitive, undergoes isomerization |

Note: Specific quantitative stability data for this compound under varying pH and temperature conditions is less readily available in the literature compared to resveratrol.

Comparative Biological Activity

The structural modifications of this compound directly translate to altered biological activity, often demonstrating enhanced potency compared to its parent compound, resveratrol.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of both compounds against various cancer cell lines. The increased lipophilicity of this compound is thought to facilitate its passage through cell membranes, leading to higher intracellular concentrations and, consequently, more potent anticancer effects.

| Cell Line | Compound | IC₅₀ (µM) | Reference(s) |

| A549 (Lung Carcinoma) | Resveratrol | 91.77 (48h) | |

| This compound | >100 (24h) | ||

| MCF-7 (Breast Adenocarcinoma) | Resveratrol | ~25-50 | |

| This compound | - | ||

| HCT116 (Colon Carcinoma) | Resveratrol | - | |

| This compound | - | ||

| HT-29 (Colon Adenocarcinoma) | This compound | 81.31 | |

| PC-3 (Prostate Adenocarcinoma) | This compound | 42.71 | |

| COLO 205 (Colon Adenocarcinoma) | This compound | 6.25 | |

| CT26 (Colon Carcinoma) | This compound | 39.24 (24h), 11.53 (48h) |

Note: IC₅₀ values can vary significantly based on experimental conditions (e.g., incubation time, cell density). The data presented here is for comparative purposes.

Antioxidant Activity

The antioxidant properties of resveratrol are well-documented and are largely attributed to the hydrogen-donating capacity of its hydroxyl groups. The replacement of these groups with methoxy groups in this compound can modulate its antioxidant activity.

| Assay | Compound | IC₅₀ | Reference(s) |

| DPPH | Resveratrol | ~8.5 µg/mL | |

| ABTS | Resveratrol | ~2 µg/mL |

Note: Direct comparative IC₅₀ values for this compound in DPPH and ABTS assays were not consistently found in the reviewed literature.

Modulation of Signaling Pathways

The enhanced biological potency of this compound can be attributed to its differential modulation of key cellular signaling pathways involved in inflammation and apoptosis compared to resveratrol.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses. Both resveratrol and its methoxylated derivatives have been shown to suppress NF-κB activation, albeit through potentially different efficiencies. Resveratrol can inhibit NF-κB signaling by suppressing the phosphorylation of IκBα and the p65 subunit. Studies on this compound indicate that it also effectively suppresses the NF-κB pathway by inhibiting the phosphorylation of IKKα/β, IκBα, and p65, and preventing the nuclear translocation of p65.

Apoptosis Pathway

Apoptosis, or programmed cell death, is a crucial process in cancer prevention and treatment. Resveratrol is known to induce apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases. This compound has been shown to be a potent inducer of apoptosis, often sensitizing cancer cells to other therapeutic agents. It can activate the intrinsic apoptosis pathway through the generation of reactive oxygen species (ROS), leading to the activation of caspases and cleavage of PARP.

Experimental Protocols

This section provides standardized protocols for key experiments used to characterize and compare resveratrol and this compound.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the test compound in a specific solvent.

Materials:

-

Test compound (resveratrol or this compound)

-

Selected solvent (e.g., water, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of the test compound to a known volume of the solvent in a sealed vial.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

-

Calculate the solubility based on the measured concentration and the dilution factor.

Cytotoxicity Assessment (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound (resveratrol or this compound) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antioxidant Activity (DPPH Radical Scavenging Assay)

Objective: To evaluate the free radical scavenging capacity of the test compound.

Materials:

-

Test compound (resveratrol or this compound)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in methanol and make serial dilutions.

-

In a 96-well plate, add a specific volume of the DPPH solution to each well.

-

Add a small volume of the test compound solution (or methanol for the control) to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.

-

Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Conclusion

The methylation of the hydroxyl groups in resveratrol to form this compound represents a significant chemical modification that enhances its lipophilicity and metabolic stability. These altered physicochemical properties contribute to its generally improved bioavailability and more potent biological activities, particularly its anticancer and anti-inflammatory effects. This is achieved through a more pronounced modulation of key signaling pathways such as NF-κB and apoptosis. For researchers and drug development professionals, this compound presents a promising scaffold for the development of novel therapeutics with improved pharmacological profiles compared to its naturally occurring precursor. Further research is warranted to fully elucidate its clinical potential.

References

Pharmacokinetics and bioavailability of trans-3,5,4'-trimethoxystilbene

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of trans-3,5,4'-trimethoxystilbene

Introduction

Trans-3,5,4'-trimethoxystilbene (TMS), also known as pterostilbene methyl ether, is a naturally occurring methoxylated analog of resveratrol.[1][2] Resveratrol, a well-studied phytoalexin found in grapes and other plants, has garnered significant interest for its potential health benefits, including anti-inflammatory, cardioprotective, and anticancer properties.[3][4] However, the clinical application of resveratrol is often hampered by its poor pharmacokinetic profile, characterized by low bioavailability and rapid metabolism.[3]

Methylated resveratrol analogs, such as TMS, have been developed to overcome these limitations. The methylation of hydroxyl groups is believed to enhance metabolic stability and membrane permeability, potentially leading to improved bioavailability and greater in vivo efficacy. TMS has demonstrated a more potent anticancer profile compared to resveratrol, with enhanced capabilities to inhibit cancer cell proliferation, induce apoptosis, and reduce metastasis. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of trans-3,5,4'-trimethoxystilbene, with a focus on preclinical data, experimental methodologies, and its interaction with key cellular signaling pathways.

Pharmacokinetics of trans-3,5,4'-trimethoxystilbene

Pharmacokinetic studies, primarily conducted in rat models, indicate that TMS exhibits superior pharmacokinetic characteristics compared to resveratrol, including greater plasma exposure, a longer elimination half-life, and lower clearance.

Intravenous Administration

Following intravenous (IV) administration, TMS is moderately cleared from the body and possesses a significant volume of distribution, suggesting it distributes well into tissues. The key pharmacokinetic parameters for TMS following IV administration in rats are summarized in the table below.

Table 1: Intravenous Pharmacokinetic Parameters of trans-3,5,4'-trimethoxystilbene in Rats

| Parameter | Symbol | Value (Mean ± SD) | Unit |

| Area Under the Curve (0-inf) | AUC | 7619.8 ± 1031.9 | ng·h/mL |

| Half-life | t½ | 3.7 ± 0.8 | h |

| Mean Residence Time | MRT | 4.3 ± 0.8 | h |

| Clearance | CL | 21.9 ± 3.0 | mL/min/kg |

| Volume of Distribution | Vz | 7.0 ± 1.5 | L/kg |

Data sourced from a study in Sprague-Dawley rats.

Oral Administration

Upon oral administration, TMS demonstrates significantly better absorption and bioavailability compared to many other stilbenoids. The compound is absorbed relatively quickly, reaching peak plasma concentrations within 30 minutes.

Table 2: Oral Pharmacokinetic Parameters of trans-3,5,4'-trimethoxystilbene in Rats

| Parameter | Symbol | Value (Mean ± SD) | Unit |

| Maximum Concentration | Cmax | 400.1 ± 131.2 | ng/mL |

| Time to Maximum Concentration | Tmax | 0.5 | h |

| Area Under the Curve (0-last) | AUC | 1184.2 ± 386.7 | ng·h/mL |

| Half-life | t½ | 4.1 ± 1.2 | h |

| Absolute Oral Bioavailability | F | 25.9% | % |

Data sourced from a study in Sprague-Dawley rats.

Experimental Protocols

The pharmacokinetic data presented above were derived from studies employing specific methodologies for drug formulation, administration, and analysis.

Pharmacokinetic Study Workflow

The general workflow for a typical preclinical pharmacokinetic study of TMS is outlined below.

References

- 1. research.monash.edu [research.monash.edu]

- 2. A rapid HPLC method for the quantification of 3,5,4'-trimethoxy-trans-stilbene (TMS) in rat plasma and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism and bioavailability of trans-resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling 3,5,4'-Trimethoxy-trans-stilbene: A Potent Resveratrol Analogue

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5,4'-trimethoxy-trans-stilbene (TMS), a naturally occurring methoxylated analogue of resveratrol. With enhanced bioavailability and potent biological activity, TMS has emerged as a significant compound of interest in pharmacological research, particularly in oncology. This document details the initial discovery and natural sources of TMS, presents its quantitative anticancer activities across various cell lines, outlines detailed experimental protocols for its study, and visualizes its key signaling pathways and experimental workflows.

Discovery and Natural Source Identification

The first documented isolation of 3,4',5-trans-trimethoxystilbene was reported in 1969 by G.E. Blair and coworkers. The compound was identified as a natural constituent of the plant Virola cuspidata, a member of the Myristicaceae family. Subsequent research has identified TMS in other plant species, including Eugenia rigida. While resveratrol is found in numerous dietary sources like grapes and peanuts, its methylated derivatives such as TMS appear to be less widespread, making their identification and isolation key areas of phytochemical research.

Quantitative Biological Activity

TMS has demonstrated significantly greater potency in anticancer assays compared to its parent compound, resveratrol. The methylation of the hydroxyl groups enhances its lipophilicity and metabolic stability, contributing to its increased cellular uptake and activity. The following table summarizes the reported 50% inhibitory concentration (IC50) values of TMS against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Caco-2 | Colon Cancer | ~0.3 (Z-isomer) | [1] |

| 143B | Osteosarcoma | Not explicitly stated, but cotreatment with TRAIL showed significant apoptosis | [2] |

| A549 | Lung Adenocarcinoma | ~5 | [3] |

| MCF-7 | Breast Cancer | Not explicitly stated, but showed inhibition of invasion | [4] |

Note: The (Z)-isomer of 3,5,4'-trimethoxystilbene has been shown to be significantly more potent than the (E)-isomer in some studies.[1]

Key Signaling Pathways Modulated by TMS

TMS exerts its biological effects through the modulation of several key intracellular signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

PI3K/Akt and Wnt/β-catenin Signaling Pathways

In breast cancer cells, TMS has been shown to inhibit cell invasiveness by downregulating the PI3K/Akt and Wnt/β-catenin signaling cascades. This leads to the reversal of the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.

References

- 1. Resveratrol analog (Z)-3,5,4'-trimethoxystilbene is a potent anti-mitotic drug inhibiting tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Resveratrol Derivative, Trans-3, 5, 4'-Trimethoxystilbene Sensitizes Osteosarcoma Cells to Apoptosis via ROS-Induced Caspases Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]

- 4. 3,5,4'-Trimethoxystilbene, a natural methoxylated analog of resveratrol, inhibits breast cancer cell invasiveness by downregulation of PI3K/Akt and Wnt/β-catenin signaling cascades and reversal of epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Stability and In Vivo Fate of 3,4',5-Trimethoxy-trans-stilbene (Trismethoxyresveratrol): A Technical Guide

Executive Summary: 3,4',5-Trimethoxy-trans-stilbene (TMS), also known as trismethoxyresveratrol or resveratrol trimethyl ether (RTE), is a methylated natural analogue of resveratrol. It has been developed to overcome the pharmacokinetic limitations of its parent compound, namely poor bioavailability and rapid metabolic clearance. This document provides a comprehensive analysis of the in vivo metabolic fate and stability of TMS.

Studies in preclinical models, primarily Sprague-Dawley rats, demonstrate that TMS possesses a more favorable pharmacokinetic profile than resveratrol, characterized by a longer terminal elimination half-life and moderate clearance.[1][2] However, its oral bioavailability is critically dependent on formulation due to low aqueous solubility.[1] When administered as a suspension, absorption is negligible, but formulation with solubilizing agents like cyclodextrins significantly enhances bioavailability.[1] In vivo, TMS has been shown to modulate key cellular signaling pathways, including the AMPK/SIRT1/eNOS and PI3K/Akt pathways, highlighting its therapeutic potential in metabolic disorders.[2] This guide synthesizes the current quantitative data, details common experimental protocols, and visualizes the compound's metabolic and signaling interactions to serve as a resource for researchers in drug development.

Pharmacokinetics

The in vivo behavior of a compound is defined by its absorption, distribution, metabolism, and excretion (ADME). Methylation of resveratrol to form TMS was intended to improve these properties, primarily by reducing first-pass metabolism and enhancing stability.

Absorption and Bioavailability

The oral absorption of TMS is significantly hindered by its poor water solubility, which is a primary barrier to achieving therapeutic plasma concentrations. When administered orally to rats as a simple suspension, TMS is poorly absorbed, resulting in negligible bioavailability of less than 1.5%.

However, when formulated to improve solubility, its absorption profile changes dramatically. Administration in a solution with randomly methylated-β-cyclodextrin leads to rapid absorption and a substantial increase in oral bioavailability, reaching up to 46.5% at a 15 mg/kg dose and 64.6% at a 60 mg/kg dose in rats. This indicates that with appropriate formulation, TMS can be effectively absorbed. In contrast, the parent compound resveratrol has an oral bioavailability of less than 1-2% due to extensive first-pass metabolism.

Distribution

While specific tissue distribution studies for TMS are not extensively detailed in the available literature, inferences can be drawn from studies on resveratrol and its analogues. Following administration, resveratrol and its metabolites are known to distribute to various tissues, with the highest concentrations typically found in the digestive tract, liver, spleen, heart, and lungs. Given TMS's increased lipophilicity compared to resveratrol, it is expected to readily cross cell membranes and distribute into tissues. Further studies are required to fully characterize the tissue-specific distribution profile of TMS and its potential metabolites.

Metabolism

Resveratrol undergoes rapid and extensive metabolism, primarily through glucuronidation and sulfation of its hydroxyl groups, which is a major contributor to its low bioavailability. The methoxy groups of TMS protect it from this rapid phase II conjugation. The primary metabolic pathway for TMS is anticipated to be O-demethylation, catalyzed by cytochrome P450 enzymes, to form mono-, di-, and tri-hydroxy stilbenes (including resveratrol). These hydroxylated metabolites can then be conjugated with glucuronic acid and sulfate before excretion. This slower, multi-step metabolic process contributes to the enhanced plasma levels, lower systemic clearance, and prolonged half-life of TMS compared to resveratrol.

Excretion

Data specific to the excretion of TMS is limited. However, based on the excretion patterns of resveratrol and its metabolites, it is likely that the conjugated metabolites of TMS are eliminated from the body primarily through urine and feces. For resveratrol, the major metabolites are found to be excreted via the renal route.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of TMS determined in preclinical studies.

Table 1: Pharmacokinetic Parameters of TMS Following Intravenous Administration in Sprague-Dawley Rats

| Parameter | Value (Mean ± SD) | Reference |

|---|---|---|

| Dose | 5 mg/kg | |

| Clearance (Cl) | 35.5 ± 5.3 mL/min/kg | |

| Terminal Half-life (t½) | 511 ± 136 min |

Data from a study by Lin et al. (2011) showed that intravenous pharmacokinetics were linear with dose escalation from 5 to 20 mg/kg.

Table 2: Pharmacokinetic Parameters of TMS Following Oral Administration in Sprague-Dawley Rats

| Parameter | Value (Mean ± SD) | Reference |

|---|---|---|

| Dose (Suspension) | 60 mg/kg | |

| Bioavailability (F) | < 1.5% | |

| Dose (in Cyclodextrin) | 15 mg/kg | |

| Bioavailability (F) | 46.5 ± 4.8% | |

| Dose (in Cyclodextrin) | 60 mg/kg | |

| Bioavailability (F) | 64.6 ± 8.0% |

Data from a study by Lin et al. (2011).

Key Experimental Protocols

Reproducible and robust experimental design is crucial for pharmacokinetic assessment. The methodologies described below are based on published studies of TMS and related compounds.

Animal Model and Dosing

-

Species: Male Sprague-Dawley rats are a commonly used model for pharmacokinetic studies of TMS. For efficacy studies in disease models, male C57BL/6J mice have been used.

-

Housing: Animals are typically housed in a temperature- and light-controlled environment with free access to standard chow and water.

-

Administration:

-

Intravenous (IV): TMS is dissolved in a suitable vehicle (e.g., a mixture of DMSO, PEG300, and saline) and administered as a bolus injection, typically via the jugular or tail vein.

-

Oral (PO): For oral administration, TMS is given via gavage. Critically, the vehicle is a key variable, with formulations including a simple aqueous suspension or a solution containing a solubilizing agent like hydroxypropyl-β-cyclodextrin or randomly methylated-β-cyclodextrin to enhance absorption.

-

Pharmacokinetic Study Workflow

The workflow for a typical preclinical pharmacokinetic study involves acclimatization, dosing, and systematic sample collection for analysis.

Bioanalytical Method

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent like acetonitrile or methanol. The supernatant is then collected, evaporated, and reconstituted in the mobile phase for analysis.

-

Quantification: A validated high-performance liquid chromatography (HPLC) method with UV detection or, for higher sensitivity and specificity, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to quantify the concentration of TMS and its potential metabolites in plasma.

-

Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (Cl), and half-life (t½).

Impact on Cellular Signaling Pathways

TMS has been shown to exert its biological effects by modulating several critical intracellular signaling pathways, particularly those involved in metabolic health and endothelial function.

AMPK/SIRT1/eNOS Pathway

In the context of endothelial dysfunction, often associated with diabetes and obesity, TMS has demonstrated a potent protective effect. It activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK subsequently increases the expression and activity of Sirtuin 1 (SIRT1), which in turn deacetylates and activates endothelial nitric oxide synthase (eNOS). The activation of eNOS leads to increased production of nitric oxide (NO), a key signaling molecule that promotes vasodilation and protects the endothelium.

PI3K/Akt Insulin Signaling Pathway

TMS has also been shown to ameliorate hepatic insulin resistance. It enhances the insulin signaling pathway by activating the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) cascade. This is achieved by inhibiting the inhibitory phosphorylation of insulin receptor substrate (IRS)-1 at Ser307 and increasing the protein levels of IRS-1 and IRS-2. The subsequent activation of Akt leads to the phosphorylation and inhibition of glycogen synthase kinase 3 beta (GSK3β), which promotes glycogen synthesis and improves glucose metabolism.

Conclusion

3,4',5-Trimethoxy-trans-stilbene represents a significant advancement over its parent compound, resveratrol, offering superior metabolic stability and a more favorable pharmacokinetic profile. Its prolonged half-life and lower clearance suggest a greater potential for maintaining therapeutic concentrations in vivo. The primary obstacle to its clinical translation is its low aqueous solubility, which severely limits oral bioavailability unless addressed through advanced formulation strategies.

The compound's ability to favorably modulate key signaling pathways, such as AMPK/SIRT1/eNOS and PI3K/Akt, underscores its potential as a therapeutic agent for metabolic diseases, including diabetes and associated vascular complications. Future research should focus on a more detailed characterization of its tissue distribution, the definitive identification of its in vivo metabolites, and the elucidation of its excretion pathways to fully establish its safety and efficacy profile as a drug candidate.

References

- 1. Preclinical pharmacokinetic evaluation of resveratrol trimethyl ether in sprague-dawley rats: the impacts of aqueous solubility, dose escalation, food and repeated dosing on oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3,4′,5-Trimethoxy- trans -stilbene ameliorates hepatic insulin resistance and oxidative stress in diabetic obese mice through insulin and Nrf2 signali ... - Food & Function (RSC Publishing) DOI:10.1039/D3FO04158A [pubs.rsc.org]

Methodological & Application

LC-MS/MS protocol for Trismethoxyresveratrol quantification in plasma

Application Notes and Protocols

Topic: LC-MS/MS Protocol for Trimethoxyresveratrol Quantification in Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimethoxyresveratrol, a methylated derivative of resveratrol, has garnered significant interest in pharmaceutical research due to its potential therapeutic properties, including enhanced bioavailability compared to its parent compound. Accurate quantification of trimethoxyresveratrol in biological matrices such as plasma is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This document provides a detailed protocol for the sensitive and selective quantification of trimethoxyresveratrol in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a simple protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard for accurate quantification.

Experimental Protocols

Materials and Reagents

-

Trimethoxyresveratrol (3,5,4'-trimethoxy-trans-stilbene), analytical standard grade

-

Trimethoxyresveratrol-d9 (or other suitable stable isotope-labeled analog) as internal standard (IS)

-

Acetonitrile, LC-MS grade

-

Methanol, LC-MS grade

-

Formic acid, LC-MS grade

-

Ultrapure water (18.2 MΩ·cm)

-

Control human plasma (K2-EDTA)

Standard Solutions and Quality Control Samples

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of trimethoxyresveratrol and the internal standard (IS) in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the trimethoxyresveratrol stock solution with 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

-

Calibration Curve Standards and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank plasma to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and for QC samples at low, medium, and high concentrations (e.g., 3, 75, and 750 ng/mL).

Sample Preparation

-

Thaw plasma samples and calibration/QC samples to room temperature.

-

To 100 µL of plasma sample, add 10 µL of the internal standard working solution (100 ng/mL).

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography (LC)

-

System: UHPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution:

Time (min) % B 0.0 30 2.5 95 3.5 95 3.6 30 | 5.0 | 30 |

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry (MS/MS)

-

System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Trimethoxyresveratrol 271.1 240.1 25 | Trimethoxyresveratrol-d9 (IS) | 280.1 | 243.1 | 25 |

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Method Validation Summary

The method was validated according to the US FDA guidelines for bioanalytical method validation. The following parameters were assessed:

-

Linearity: The calibration curve was linear over the concentration range of 1-1000 ng/mL with a correlation coefficient (r²) of >0.99.

-

Accuracy and Precision: The intra- and inter-day accuracy and precision were within ±15% for all QC levels.

-

Recovery: The extraction recovery of trimethoxyresveratrol from plasma was determined to be consistent and reproducible across the QC levels.

-

Matrix Effect: No significant matrix effect was observed, indicating that the method is free from interference from endogenous plasma components.

-

Stability: Trimethoxyresveratrol was found to be stable in plasma under various storage conditions, including bench-top, freeze-thaw cycles, and long-term storage at -80°C.

Data Presentation

Table 1: Calibration Curve and Linearity

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) |

| 1 | 0.012 | 102.5 |

| 5 | 0.061 | 98.8 |

| 10 | 0.123 | 101.2 |

| 50 | 0.615 | 99.5 |

| 100 | 1.230 | 100.8 |

| 500 | 6.145 | 98.3 |

| 1000 | 12.295 | 99.1 |

| r² | 0.9992 |

Table 2: Intra-day and Inter-day Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | 6.8 | 104.2 | 8.5 | 102.1 |

| Low QC | 3 | 5.2 | 97.5 | 6.8 | 98.9 |

| Mid QC | 75 | 4.1 | 101.8 | 5.5 | 100.5 |

| High QC | 750 | 3.5 | 99.2 | 4.9 | 101.3 |

Table 3: Stability of Trimethoxyresveratrol in Plasma

| Stability Condition | Concentration (ng/mL) | Stability (% of Nominal) |

| Bench-top (4 hours) | 3 | 98.5 |

| 750 | 101.2 | |

| Freeze-thaw (3 cycles) | 3 | 96.8 |

| 750 | 99.5 | |

| Long-term (-80°C, 30 days) | 3 | 97.2 |

| 750 | 100.8 |

Visualizations

Caption: Experimental workflow for trimethoxyresveratrol quantification.

Caption: Key parameters for bioanalytical method validation.

Application Notes and Protocols for Dissolving Trimethoxyresveratrol in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoxyresveratrol, a methylated derivative of resveratrol, is a polyphenolic compound of significant interest in biomedical research due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. Proper dissolution and handling of this hydrophobic compound are critical for obtaining accurate and reproducible results in cell culture-based assays. These application notes provide a comprehensive guide to dissolving, storing, and utilizing trimethoxyresveratrol for in vitro experiments.

Physicochemical Properties and Solubility

Understanding the solubility of trimethoxyresveratrol is the first step in preparing it for cell culture experiments. Due to its hydrophobic nature, it is poorly soluble in aqueous solutions like cell culture media. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions.

Table 1: Solubility of Trimethoxyresveratrol

| Solvent | Solubility | Molar Concentration | Notes |

| DMSO | 50 mg/mL[1] | 184.97 mM[1] | Sonication may be required for complete dissolution[1]. |

| Water | Poorly soluble | - | Direct dissolution in aqueous media is not recommended. |

Experimental Protocols

Preparation of a Concentrated Stock Solution in DMSO

Materials:

-

Trimethoxyresveratrol powder

-

Anhydrous, sterile dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

-

Weighing: Carefully weigh the desired amount of trimethoxyresveratrol powder.

-

Dissolution:

-

Transfer the powder to a sterile vial.

-

Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 50 mg/mL or 184.97 mM).

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes[1].

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term stability. A vendor suggests that in solvent, it is stable at -80°C for 1 year[1].

-

Preparation of Working Solutions in Cell Culture Medium

Important Considerations:

-

Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of ≤ 0.1% is generally recommended, although some cell lines may tolerate up to 0.5%. It is crucial to include a vehicle control (medium with the same final DMSO concentration without the compound) in all experiments.

-

Working Concentration: The optimal working concentration of trimethoxyresveratrol will vary depending on the cell type and the specific assay. Based on studies with resveratrol and its analogs, a starting range of 1 µM to 50 µM is recommended for initial experiments.

Protocol:

-

Thaw Stock Solution: Thaw a single aliquot of the concentrated trimethoxyresveratrol stock solution at room temperature.

-

Serial Dilution (Recommended): To avoid precipitation, perform a serial dilution of the stock solution in pre-warmed, complete cell culture medium.

-

Example for a 10 µM working solution from a 10 mM stock (1:1000 dilution, final DMSO 0.1%):

-

Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of cell culture medium. This creates a 100 µM intermediate solution.

-

Add the required volume of this intermediate solution to your cell culture wells to achieve the final 10 µM concentration. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of medium in a well.

-

-

-

Direct Dilution (for lower concentrations): For lower final concentrations, a direct dilution from the high-concentration stock may be possible, ensuring the final DMSO concentration remains below the cytotoxic level.

-

Example for a 1 µM working solution from a 10 mM stock (1:10000 dilution, final DMSO 0.01%):

-

Add 1 µL of the 10 mM stock solution to 10 mL of cell culture medium.

-

-

-

Mixing: Gently mix the final working solution by pipetting or swirling the culture plate.

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without trimethoxyresveratrol) to the cell culture medium as used for the highest concentration of the compound.

Experimental Workflow

The following diagram illustrates a typical workflow for using trimethoxyresveratrol in cell culture experiments.

Signaling Pathways Modulated by Trimethoxyresveratrol

Trimethoxyresveratrol has been shown to modulate several key signaling pathways involved in cell proliferation, inflammation, and survival. Understanding these pathways is crucial for interpreting experimental results.

PI3K/Akt Signaling Pathway

Trimethoxyresveratrol has been reported to downregulate the PI3K/Akt signaling cascade. This pathway is a critical regulator of cell survival and proliferation.

Wnt/β-catenin Signaling Pathway

Similar to its parent compound resveratrol, trimethoxyresveratrol is known to inhibit the Wnt/β-catenin signaling pathway, which plays a crucial role in development and cancer.

MAPK/NF-κB Signaling Pathway

Studies have demonstrated that trimethoxyresveratrol can suppress inflammation by inactivating the MAPK and NF-κB signaling pathways.

Summary of Recommendations

Table 2: Key Recommendations for Using Trimethoxyresveratrol in Cell Culture

| Parameter | Recommendation | Rationale |

| Solvent for Stock | Anhydrous, sterile DMSO | High solubility and stability. |

| Stock Concentration | Up to 50 mg/mL (184.97 mM) | Maximizes storage efficiency and minimizes DMSO volume in experiments. |

| Stock Solution Storage | Aliquot and store at -80°C | Prevents degradation from repeated freeze-thaw cycles and ensures long-term stability. |

| Final DMSO Concentration | ≤ 0.1% (up to 0.5% may be tolerated) | Minimizes solvent-induced cytotoxicity. |

| Working Concentration | 1 µM - 50 µM (cell line dependent) | A starting point for dose-response experiments. |

| Controls | Vehicle (DMSO) and untreated controls | Essential for accurate interpretation of results. |

| Preparation of Working Solution | Use serial dilutions in pre-warmed medium | Prevents precipitation of the compound. |

By following these application notes and protocols, researchers can confidently prepare and use trimethoxyresveratrol in their cell culture experiments, leading to more reliable and reproducible data.

References

Application Notes and Protocols for Trismethoxyresveratrol in Mouse Xenograft Cancer Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of trimethoxyresveratrol (TMS), a promising anti-cancer agent, in mouse xenograft models. The following sections detail the effective dosages, experimental protocols, and the molecular signaling pathways influenced by TMS, offering a practical framework for preclinical research.

Quantitative Data Summary

The following table summarizes the dosages of trimethoxyresveratrol used in published mouse xenograft studies. This data can serve as a starting point for designing in vivo efficacy experiments.

| Cancer Type | Cell Line | Mouse Strain | Administration Route | Dosage | Treatment Schedule | Key Findings |

| Prostate Cancer | LNCaP-Luc | Nude Mice | Oral Gavage | 40 mg/kg | Daily | Significantly inhibited tumor progression compared to resveratrol. |

| Osteosarcoma | 143B | Nude Mice | Not Specified in vivo | Not Specified in vivo | Not Specified in vivo | Cotreatment with TRAIL suppressed osteosarcoma development. |

Signaling Pathways Modulated by Trismethoxyresveratrol

This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and metastasis.

Caption: Trimethoxyresveratrol's impact on key cancer signaling pathways.

Experimental Protocols

The following protocols provide a detailed methodology for conducting mouse xenograft studies with trimethoxyresveratrol.

Protocol 1: Establishment of a Subcutaneous Xenograft Model

This protocol outlines the steps for implanting cancer cells to form a subcutaneous tumor.

Caption: Experimental workflow for a mouse xenograft study.

Materials:

-

Cancer cell line of interest

-

Appropriate cell culture medium and supplements

-

Phosphate-buffered saline (PBS), sterile

-

Matrigel (optional, but recommended)

-

6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

-

Syringes (1 mL) and needles (27-30 gauge)

-

Anesthetic (e.g., isoflurane)

-

Calipers

Procedure:

-

Cell Culture: Culture the selected cancer cell line in their recommended medium until they reach 80-90% confluency.

-

Cell Harvesting and Preparation:

-

Wash the cells with PBS and detach them using trypsin-EDTA.

-

Neutralize the trypsin, collect the cells, and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in sterile PBS (and Matrigel, if used, typically at a 1:1 ratio with PBS) to a final concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.

-

-

Xenograft Implantation:

-

Anesthetize the mouse using an approved method (e.g., isoflurane inhalation).

-

Inject 100-200 µL of the cell suspension (containing 1-2 x 10^6 cells) subcutaneously into the flank of the mouse.

-

-

Tumor Growth Monitoring:

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Randomization and Treatment:

-

Once tumors reach the desired size, randomize the mice into treatment and control groups.

-

Initiate treatment as described in Protocol 2.

-

Protocol 2: Administration of this compound by Oral Gavage

This protocol details the preparation and administration of a TMS solution via oral gavage.

Materials:

-

This compound (TMS)

-

Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Analytical balance

-

Oral gavage needles (20-22 gauge, with a ball tip)

-

Syringes (1 mL)

Procedure:

-

Preparation of TMS Formulation:

-

Calculate the required amount of TMS based on the desired dose (e.g., 40 mg/kg) and the body weight of the mice.

-

Accurately weigh the TMS and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of the vehicle to achieve the desired final concentration.

-

Vortex thoroughly to ensure a uniform suspension. Prepare this formulation fresh daily.

-

-

Oral Gavage Administration:

-

Weigh each mouse to determine the precise volume of the TMS formulation to administer. The maximum recommended volume for oral gavage in mice is 10 mL/kg.

-

Draw the calculated volume into a 1 mL syringe fitted with an oral gavage needle.

-

Firmly restrain the mouse by the scruff of the neck to immobilize its head.

-

Gently insert the gavage needle into the esophagus and slowly administer the TMS formulation.

-

Carefully withdraw the needle.

-

Monitor the mouse for a few minutes post-administration to ensure there are no adverse effects.

-

Protocol 3: Efficacy Assessment and Tissue Collection

This protocol outlines the final steps of the in vivo study.

Procedure:

-

Continued Monitoring: Throughout the treatment period, monitor tumor volume and body weight 2-3 times per week. Body weight is a crucial indicator of potential toxicity.

-

Endpoint Criteria: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if any of the animals show signs of significant distress or weight loss (typically >15-20%).

-

Euthanasia and Tissue Collection:

-

At the study endpoint, euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Excise the tumors and record their final weight.

-

Tumor tissue can be flash-frozen in liquid nitrogen for molecular analysis (Western blot, PCR) or fixed in formalin for histopathological examination (H&E staining, immunohistochemistry).

-

Blood and other organs can also be collected for further analysis as needed.

-

Application Notes and Protocols: In Vitro Angiogenesis Assays Using Trismethoxyresveratrol

For Researchers, Scientists, and Drug Development Professionals

Introduction